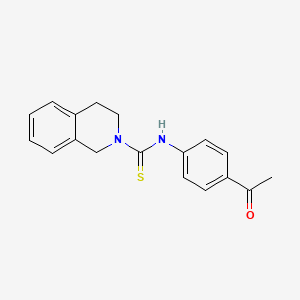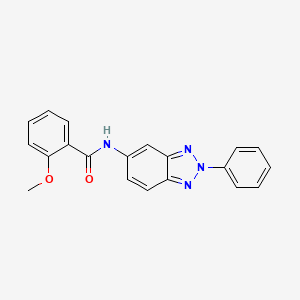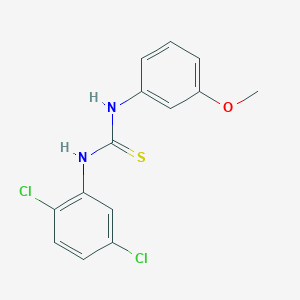![molecular formula C10H9N3O2 B5871446 2-({[cyano(phenyl)methylene]amino}oxy)acetamide](/img/structure/B5871446.png)
2-({[cyano(phenyl)methylene]amino}oxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-({[cyano(phenyl)methylene]amino}oxy)acetamide, also known as CPOA, is a synthetic compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. CPOA is a member of the oxime ether family and has a molecular weight of 265.28 g/mol.
作用机制
The mechanism of action of 2-({[cyano(phenyl)methylene]amino}oxy)acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2-({[cyano(phenyl)methylene]amino}oxy)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects
2-({[cyano(phenyl)methylene]amino}oxy)acetamide has been shown to exhibit a range of biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. 2-({[cyano(phenyl)methylene]amino}oxy)acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells, suggesting its potential as an anticancer agent. Additionally, 2-({[cyano(phenyl)methylene]amino}oxy)acetamide has been found to improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One advantage of using 2-({[cyano(phenyl)methylene]amino}oxy)acetamide in lab experiments is its relatively simple synthesis method. 2-({[cyano(phenyl)methylene]amino}oxy)acetamide is also readily available and can be purchased from chemical suppliers. However, one limitation of using 2-({[cyano(phenyl)methylene]amino}oxy)acetamide in lab experiments is its limited solubility in water, which may require the use of organic solvents. Additionally, the mechanism of action of 2-({[cyano(phenyl)methylene]amino}oxy)acetamide is not fully understood, which may complicate the interpretation of experimental results.
未来方向
There are several future directions for research on 2-({[cyano(phenyl)methylene]amino}oxy)acetamide. One area of interest is its potential as a treatment for neurodegenerative diseases. Further studies are needed to elucidate the mechanism of action of 2-({[cyano(phenyl)methylene]amino}oxy)acetamide and its effects on cognitive function. Another area of interest is the development of novel derivatives of 2-({[cyano(phenyl)methylene]amino}oxy)acetamide with improved solubility and bioactivity. Additionally, the potential of 2-({[cyano(phenyl)methylene]amino}oxy)acetamide as an anticancer agent warrants further investigation, particularly in the context of combination therapy with other chemotherapeutic agents.
合成方法
The synthesis of 2-({[cyano(phenyl)methylene]amino}oxy)acetamide involves the reaction of 2-hydroxyacetamide with cyano(phenyl)methyleneamine in the presence of a catalyst. The resulting product is purified through recrystallization to obtain 2-({[cyano(phenyl)methylene]amino}oxy)acetamide in a high yield. The synthesis of 2-({[cyano(phenyl)methylene]amino}oxy)acetamide is relatively straightforward and can be performed using standard laboratory equipment.
科学研究应用
2-({[cyano(phenyl)methylene]amino}oxy)acetamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor effects. 2-({[cyano(phenyl)methylene]amino}oxy)acetamide has also been investigated for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
(Z)-N-(2-amino-2-oxoethoxy)benzenecarboximidoyl cyanide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c11-6-9(13-15-7-10(12)14)8-4-2-1-3-5-8/h1-5H,7H2,(H2,12,14)/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZZUEDDGCGIIBG-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NOCC(=O)N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N/OCC(=O)N)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 1-[(3,4-dimethoxyphenyl)acetyl]-4-piperidinecarboxylate](/img/structure/B5871364.png)
![N'~1~,N'~4~-bis[1-(4-fluorophenyl)ethylidene]terephthalohydrazide](/img/structure/B5871373.png)

![N~2~-(2-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5871388.png)
![ethyl 2-cyano-3-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]acrylate](/img/structure/B5871396.png)



![2-[2-(4-tert-butylbenzylidene)hydrazino]-2-oxo-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5871432.png)
![1-(4-methylbenzyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5871439.png)

![7-[(2,4-difluorobenzyl)oxy]-3-ethyl-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5871453.png)

![4,8-dimethyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one](/img/structure/B5871466.png)